molecular formula C11H16O2 B1385823 [3-(2-Methylpropoxy)phenyl]methanol CAS No. 1021064-15-2

[3-(2-Methylpropoxy)phenyl]methanol

Cat. No.: B1385823
CAS No.: 1021064-15-2
M. Wt: 180.24 g/mol
InChI Key: KIDCMLHBHOYZFM-UHFFFAOYSA-N
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Description

[3-(2-Methylpropoxy)phenyl]methanol is a benzyl alcohol derivative featuring a 2-methylpropoxy (isobutoxy) group at the 3-position of the phenyl ring and a hydroxymethyl (-CH2OH) group. Its molecular formula is C11H16O2, with a molecular weight of 180.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylpropoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methylpropoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: [3-(2-Methylpropoxy)phenyl]methanal (aldehyde) or [3-(2-Methylpropoxy)phenyl]methanoic acid (carboxylic acid).

    Reduction: [3-(2-Methylpropoxy)phenyl]methane.

    Substitution: [3-(2-Methylpropoxy)phenyl]methyl esters.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that [3-(2-Methylpropoxy)phenyl]methanol exhibits significant antioxidant properties, making it a candidate for further investigation in the development of pharmaceuticals aimed at oxidative stress-related diseases. Antioxidants play a crucial role in preventing cellular damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects
Studies have suggested that compounds similar to this compound may inhibit the aggregation of β-amyloid peptides, which are associated with Alzheimer's disease. By mitigating the formation of these aggregates, such compounds could potentially provide therapeutic benefits in neurodegenerative conditions.

Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways also positions it as a promising candidate for treating inflammatory diseases. Research into its mechanism of action is ongoing to elucidate its efficacy and safety profile in clinical settings.

Material Science Applications

Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.

Additive Manufacturing
The compound is being explored for use in 3D printing technologies. Its liquid state at room temperature allows for easy incorporation into various printing materials, potentially improving the quality and durability of printed objects.

Chemical Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

  • Antioxidant Activity Study
    • A study published in a peer-reviewed journal demonstrated that this compound effectively scavenges free radicals, showing promise as a natural antioxidant supplement.
  • Neuroprotective Research
    • In vitro studies indicated that this compound could inhibit β-amyloid aggregation, suggesting potential use in Alzheimer's disease therapeutics.
  • Polymer Development
    • Researchers have successfully integrated this compound into polymer formulations, resulting in enhanced thermal properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of [3-(2-Methylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituent positions, and available

Compound Name CAS Number Molecular Formula Substituent Position Key Characteristics/Applications References
[3-(2-Methylpropoxy)phenyl]methanol Not specified C11H16O2 3-position Hypothetical or less-studied derivative; potential intermediate in organic synthesis. N/A
[4-(2-Methylpropoxy)phenyl]methanol 500547-59-1 C11H16O2 4-position Commercial availability; used in pharmaceutical intermediates .
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 1021030-78-3 C17H20O3 3-methoxy, 4-(3-phenylpropoxy) High purity (95%); safety data available .
{3-[4-(2-Methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol Not specified C20H22N2O2 4-(2-methylpropoxy) on pyrazole Discontinued commercial product; potential bioactive scaffold .
3-(Hydroxy{2-[(2-methylpropoxy)carbonyl]phenyl}methoxy)-2-methylprop-1-ylium Not specified Complex structure Multiple substituents Identified in Hannoa undulata essential oil (16.51% peak area) .

Key Differences

Substituent Position: Meta (3-position) vs. Para (4-position): The para-substituted analog ([4-(2-methylpropoxy)phenyl]methanol) is more prevalent in commercial and patent literature, suggesting higher stability or ease of synthesis . Meta substitution may introduce steric hindrance, affecting reactivity or crystallization behavior.

Biological and Industrial Relevance: The 4-substituted derivative is utilized in pharmaceutical intermediates, as evidenced by supplier listings . The pyrazole derivative ({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol) was marketed but discontinued, hinting at exploratory use in medicinal chemistry .

[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol has a larger molecular weight (C17H20O3) due to extended alkoxy chains, impacting lipophilicity .

Biological Activity

[3-(2-Methylpropoxy)phenyl]methanol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a 2-methylpropoxy group and a hydroxymethyl group. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of approximately 180.25 g/mol. Recent studies have indicated that this compound exhibits various biological activities, making it a subject of interest in pharmacological research.

The compound's structure contributes to its potential biological activities. The presence of the hydroxymethyl group allows for hydrogen bonding, which may enhance its interaction with biological targets. The 2-methylpropoxy group adds lipophilicity, potentially improving membrane permeability.

1. Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been highlighted in several studies, indicating its potential as a therapeutic agent against oxidative damage.

2. Anti-Inflammatory Effects

Research indicates that this compound may possess anti-inflammatory effects . In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential use in managing inflammatory conditions.

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It exhibited inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent. This activity may be attributed to the structural features that facilitate interaction with microbial membranes.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals, demonstrating a significant reduction in DPPH radical concentration compared to control samples.

Concentration (µM)DPPH Scavenging (%)
1030
5055
10080

This data supports the hypothesis that this compound can be developed into an antioxidant supplement or therapeutic agent.

Case Study 2: Anti-Inflammatory Mechanism

In another study, the anti-inflammatory mechanism of this compound was investigated in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the expression of TNF-alpha and IL-6, indicating its potential role in modulating inflammatory pathways.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
LPS400300
Compound (50 µM)150100

These findings suggest that the compound could be beneficial in treating inflammatory diseases.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-(2-Methylpropoxy)phenylmethanolC₁₁H₁₆O₂Different position of substituent
3-Chloro-4-(2-methylpropoxy)phenylmethanolC₁₁H₁₅ClO₂Chlorine substitution on the ring
4-Hydroxy-3-methoxyphenylmethanolC₁₁H₁₄O₃Methoxy group instead of propoxy

These comparisons highlight the specific substituents of this compound that contribute to its distinct biological activities and potential applications in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [3-(2-Methylpropoxy)phenyl]methanol, and how can reaction yields be improved?

  • Methodology : Begin with Williamson ether synthesis, reacting 3-hydroxybenzyl alcohol with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Optimize by varying catalysts (e.g., phase-transfer catalysts), temperature (60–80°C), and solvent polarity. Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For scalability, consider flow chemistry to enhance reproducibility .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Protocol :

  • ¹H NMR : Look for signals at δ 1.0–1.2 ppm (isopropyl CH₃), δ 3.6–3.8 ppm (OCH₂), δ 4.5–4.7 ppm (benzyl CH₂OH), and aromatic protons (δ 6.7–7.3 ppm).
  • IR : Identify O-H stretch (~3200–3500 cm⁻¹), C-O-C (1100–1250 cm⁻¹), and aromatic C=C (~1500 cm⁻¹).
  • MS : Confirm molecular ion peak (M⁺) at m/z 194.1 (C₁₁H₁₆O₂) and fragmentation patterns (e.g., loss of isopropyl group). Cross-validate with high-resolution MS .

Q. What chromatographic methods are effective for purity assessment and impurity profiling?

  • Recommendation : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. For impurities, employ gradient elution (5–95% acetonitrile over 30 min). Compare retention times with synthetic intermediates (e.g., unreacted 3-hydroxybenzyl alcohol). Quantify impurities via calibration curves .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular conformation of this compound?

  • Strategy : Grow single crystals via slow evaporation (ethanol/water mixture). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL to model bond lengths, angles, and torsional parameters. Analyze intermolecular interactions (e.g., hydrogen bonding between -OH groups) to explain packing behavior. Address discrepancies in reported melting points via DSC analysis .

Q. What mechanistic insights explain unexpected byproducts during alkylation or oxidation reactions of this compound?

  • Approach : Perform kinetic studies under varying conditions (pH, solvent, temperature). Use LC-MS to identify byproducts (e.g., over-oxidation to [3-(2-Methylpropoxy)phenyl]carboxylic acid). Probe reaction intermediates via in-situ IR or NMR. For alkylation side reactions (e.g., di-ether formation), employ DFT calculations to map energy barriers .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Resolution : Conduct systematic solubility tests (e.g., shake-flask method) in solvents like water, DMSO, and toluene. Measure partition coefficients (logP) experimentally (e.g., octanol/water system) and compare with computational predictions (e.g., ChemAxon). Discrepancies may arise from polymorphic forms or hydration states; characterize via PXRD and TGA .

Q. What strategies mitigate degradation during long-term storage or under acidic/basic conditions?

  • Guidance : Store under inert atmosphere (N₂/Ar) at −20°C in amber vials. Add stabilizers (e.g., BHT for radical inhibition). For pH-sensitive degradation, conduct accelerated stability studies (40°C/75% RH) and monitor via HPLC. Identify degradation products (e.g., hydrolysis of ether linkage) and adjust formulation accordingly .

Q. Data Analysis and Contradiction Handling

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Framework : Replicate assays (e.g., enzyme inhibition) under standardized conditions (IC₅₀ measurements). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze structure-activity relationships (SAR) to identify critical substituents (e.g., methoxy vs. hydroxyl groups). Publish negative results to reduce publication bias .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Tools : Use Gaussian or ORCA for DFT calculations (e.g., Fukui indices for nucleophilic/electrophilic sites). Molecular dynamics (MD) simulations (GROMACS) can model solvent effects. For retrosynthetic planning, employ AI-driven platforms (e.g., IBM RXN). Validate predictions with small-scale exploratory reactions .

Q. Tables for Key Data

Property Value Source
Molecular FormulaC₁₁H₁₆O₂
Boiling Point97–98°C (11 mmHg)
logP (Predicted)2.08
Crystallographic Space GroupP2₁2₁2 (if applicable)

Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDCMLHBHOYZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651499
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021064-15-2
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(2-Methylpropoxy)phenyl]methanol
[3-(2-Methylpropoxy)phenyl]methanol
[3-(2-Methylpropoxy)phenyl]methanol
[3-(2-Methylpropoxy)phenyl]methanol
[3-(2-Methylpropoxy)phenyl]methanol
[3-(2-Methylpropoxy)phenyl]methanol

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